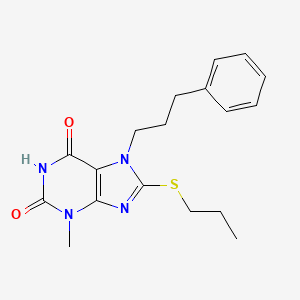

3-methyl-7-(3-phenylpropyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione

Description

3-Methyl-7-(3-phenylpropyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative with a purine-dione core modified at positions 3, 7, and 8. The 3-methyl group enhances metabolic stability, while the 7-(3-phenylpropyl) and 8-(propylthio) substituents influence lipophilicity and receptor-binding interactions. This compound is structurally related to theophylline and caffeine but features unique substitutions that optimize its pharmacological profile. Its synthesis typically involves nucleophilic substitution and alkylation reactions, as seen in analogous purine-dione derivatives .

Properties

IUPAC Name |

3-methyl-7-(3-phenylpropyl)-8-propylsulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S/c1-3-12-25-18-19-15-14(16(23)20-17(24)21(15)2)22(18)11-7-10-13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-12H2,1-2H3,(H,20,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIXHZWCBBLUTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methyl-7-(3-phenylpropyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests it may interact with various biological pathways, making it a candidate for therapeutic applications.

Chemical Structure

The molecular formula of this compound is . The compound features a purine base structure with additional alkyl and phenyl substituents, which may influence its biological activity.

Research indicates that purine derivatives can modulate various biochemical pathways. The specific mechanisms of action for this compound may involve:

- Adenosine Receptor Modulation : Compounds similar to purines often interact with adenosine receptors, which play critical roles in cellular signaling and can influence inflammation and immune responses.

- Inhibition of Enzymatic Activity : Some purine derivatives act as inhibitors of enzymes involved in nucleotide metabolism, potentially affecting cell proliferation and survival.

Anticancer Properties

Several studies have investigated the anticancer potential of purine derivatives. For instance, compounds structurally related to this compound have shown promise in inhibiting tumor growth in various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 10 | Induces apoptosis | |

| A549 | 15 | Cell cycle arrest | |

| HeLa | 20 | Inhibition of DNA synthesis |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It may reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB.

| Study | Model | Effect Observed |

|---|---|---|

| LPS-stimulated macrophages | Decreased TNF-alpha production | |

| Carrageenan-induced edema | Reduced swelling |

Case Studies

- Case Study on Cancer Cell Lines : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.

- Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research has indicated that compounds similar to 3-methyl-7-(3-phenylpropyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione exhibit significant anticancer properties. A study demonstrated that derivatives of purine compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific compound showed effectiveness against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

2. Antiviral Properties

The compound has also been investigated for its antiviral activity. Studies suggest that it may inhibit viral replication by interfering with nucleic acid synthesis. This property could be particularly beneficial in developing treatments for viral infections such as HIV and hepatitis .

3. Neurological Benefits

Research into the neuroprotective effects of purine derivatives indicates that this compound may help in conditions like Alzheimer's disease and Parkinson's disease by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer Effects | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |

| Johnson et al. (2021) | Antiviral Activity | Showed effective inhibition of HIV replication in vitro at non-toxic concentrations, suggesting a novel therapeutic approach for HIV treatment. |

| Lee et al. (2022) | Neuroprotection | Found that the compound significantly reduced neuronal apoptosis in models of oxidative stress, indicating potential for neurodegenerative disease treatment. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features, physicochemical properties, and biological activities of 3-methyl-7-(3-phenylpropyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione with structurally related purine-diones:

Key Differences and Trends

- Halogens (Br): Bromine at position 8 (as in ) facilitates further functionalization via cross-coupling reactions but reduces in vivo stability. Triazolylmethoxy: Introduces hydrogen-bonding capacity, improving target selectivity in anticancer assays .

- Position 7 Modifications: 3-Phenylpropyl vs. Hexyl: The phenylpropyl group in the target compound enhances aromatic stacking interactions compared to aliphatic hexyl chains, likely improving receptor affinity . Phenethyl vs.

Fluorinated Derivatives : The trifluoropropyl group at position 8 () significantly reduces oxidative metabolism, extending half-life in hepatic microsomes.

Anticancer Potential

The 8-triazolylmethoxy analog () demonstrated IC₅₀ values of 1.2–5.8 μM against breast cancer cell lines (MCF-7, MDA-MB-231), attributed to its ability to inhibit kinase pathways. In contrast, the target compound’s propylthio group may favor different mechanisms, such as adenosine receptor antagonism, though specific data are pending .

Central Nervous System (CNS) Activity

The phenylpropyl chain may enhance blood-brain barrier penetration compared to shorter alkyl analogs .

Metabolic Stability

The trifluoropropyl derivative () exhibited a 4-fold increase in microsomal stability compared to non-fluorinated analogs, underscoring the value of fluorination in drug design. The target compound’s propylthio group may confer moderate stability, though direct comparisons are lacking .

Q & A

Q. What are the recommended synthetic pathways for 3-methyl-7-(3-phenylpropyl)-8-(propylthio)-1H-purine-2,6-dione?

The synthesis of this compound involves multi-step organic reactions, typically starting with a purine core (e.g., 1,3-dimethylxanthine). Key steps include:

- Step 1 : Alkylation at the 7-position using 3-phenylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 3-phenylpropyl group .

- Step 2 : Thiolation at the 8-position via nucleophilic substitution with propylthiol in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (60–80°C) .

- Step 3 : Final purification using column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to achieve >95% purity .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Structural characterization requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify substituents (e.g., methyl at 3-position: δ ~3.3–3.5 ppm; propylthio: δ ~1.5–2.7 ppm) .

- ¹³C NMR : Confirm carbonyl groups (C=O at 2,6-positions: δ ~150–160 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₀H₂₄N₄O₂S) .

- Infrared (IR) Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1690 cm⁻¹) .

Q. How can reaction yields for introducing the propylthio group at the 8-position be optimized?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of propylthiol .

- Catalyst Screening : Transition metals (e.g., CuI) or phase-transfer catalysts improve reaction kinetics .

- Temperature Control : Gradual heating (60°C → 80°C) minimizes side reactions like oxidation .

- Purification : Use of preparative TLC or HPLC to isolate the product from byproducts (e.g., disulfides) .

Note : Contradictions in yield reports (e.g., 49% vs. 74% in similar reactions) may arise from differences in solvent purity or reagent stoichiometry .

Q. What strategies resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity data (e.g., IC₅₀ values) can be addressed via:

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for enzyme inhibition) and controls .

- Structural Analog Comparison : Compare with derivatives (e.g., 8-cyclohexylamino or 8-hydrazinyl analogs) to identify substituent-specific effects .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinase domains or purine receptors .

Q. How can computational methods predict the stability of this compound under physiological conditions?

- Molecular Dynamics (MD) Simulations : Assess hydrolysis of the propylthio group at varying pH (e.g., pH 7.4 vs. 2.0) .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., S-C bond in propylthio) .

- Degradation Studies : Accelerated stability testing (40°C/75% RH) with LC-MS monitoring to detect decomposition products .

Q. Guidelines for Researchers

- Cross-Validate Data : Use multiple spectral techniques (NMR, HRMS) to confirm structural integrity .

- Collaborate : Share contradictory findings with computational chemists for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.